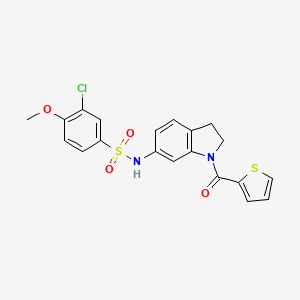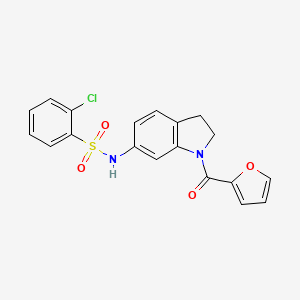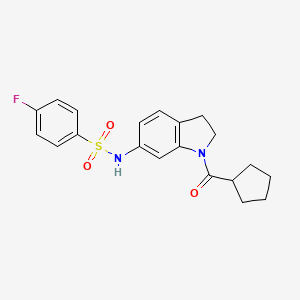
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a synthetic compound that has gained much attention in the scientific community. It is a small molecule that has shown promising results in scientific research applications due to its unique properties.
Mécanisme D'action
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide acts by inhibiting specific proteins involved in cell division and proliferation. It has been shown to inhibit the activity of Aurora kinase A, which is involved in the regulation of cell division. It also inhibits the activity of Rho-associated protein kinase, which is involved in the regulation of cell shape and movement. By inhibiting these proteins, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has been shown to have minimal toxicity and side effects in lab experiments. It has been shown to be well-tolerated in animal models, with no adverse effects on body weight or behavior. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. It has also been shown to have good bioavailability and minimal toxicity, making it a good candidate for further study. However, there are also limitations to using N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide. One direction is to further investigate its potential use in cancer treatment. It has shown promising results in preclinical studies, and more research is needed to determine its efficacy in clinical trials. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in inhibiting the aggregation of amyloid-beta peptides, and more research is needed to determine its efficacy in animal models of neurodegenerative diseases. Finally, there is a need for further research into the mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide. By understanding how it works at the molecular level, researchers can better understand its potential therapeutic applications.
Applications De Recherche Scientifique
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-6-9-18(10-7-16)27(25,26)22-17-8-5-14-11-12-23(19(14)13-17)20(24)15-3-1-2-4-15/h5-10,13,15,22H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPKTBCEODDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397145.png)
![N-(4-fluorobenzyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397157.png)
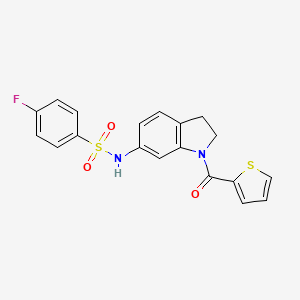
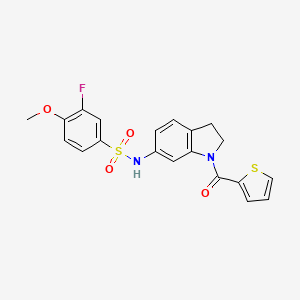
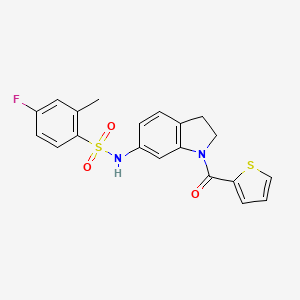
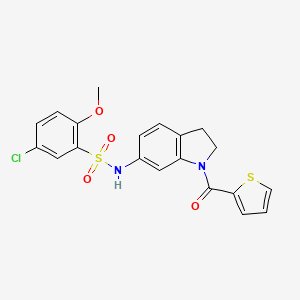
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3397174.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B3397201.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3397202.png)

